molecular formula C19H24N4O5 B5126576 5-({4-[BIS(2-METHYLPROPYL)AMINO]-3-NITROPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE

5-({4-[BIS(2-METHYLPROPYL)AMINO]-3-NITROPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B5126576
M. Wt: 388.4 g/mol
InChI Key: HFAGXFVDTSVFMF-UHFFFAOYSA-N
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Description

5-({4-[BIS(2-METHYLPROPYL)AMINO]-3-NITROPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes a diazinane ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({4-[BIS(2-METHYLPROPYL)AMINO]-3-NITROPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common method includes the condensation of a nitrophenyl derivative with a diazinane precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and quality. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

5-({4-[BIS(2-METHYLPROPYL)AMINO]-3-NITROPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the nitrophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-({4-[BIS(2-METHYLPROPYL)AMINO]-3-NITROPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 5-({4-[BIS(2-METHYLPROPYL)AMINO]-3-NITROPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The diazinane ring may also play a role in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-({4-[BIS(2-METHYLPROPYL)AMINO]-3-NITROPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE apart is its unique combination of a nitrophenyl group and a diazinane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-[[4-[bis(2-methylpropyl)amino]-3-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5/c1-11(2)9-22(10-12(3)4)15-6-5-13(8-16(15)23(27)28)7-14-17(24)20-19(26)21-18(14)25/h5-8,11-12H,9-10H2,1-4H3,(H2,20,21,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAGXFVDTSVFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C1=C(C=C(C=C1)C=C2C(=O)NC(=O)NC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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